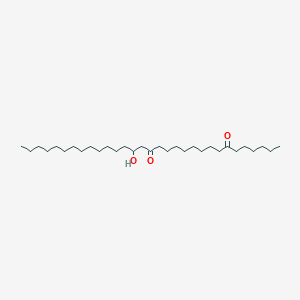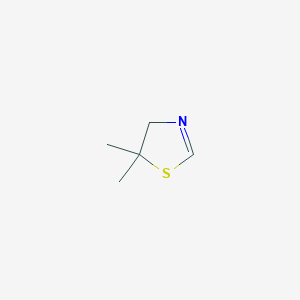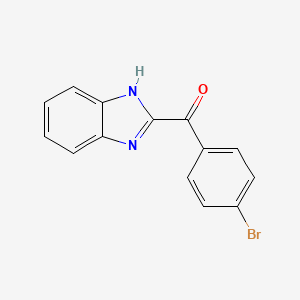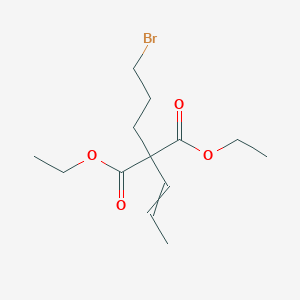
18-Hydroxyhentriacontane-7,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Hydroxyhentriacontane-7,16-dione is a chemical compound that belongs to the class of β-diketones. It is a long-chain aliphatic compound with hydroxyl and ketone functional groups. This compound is found in the epicuticular waxes of certain plant species, where it plays a role in protecting the plant from environmental stressors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyhentriacontane-7,16-dione can be achieved through the modification of bio-based β-diketones extracted from wheat straw wax. One method involves the Michael addition reaction of hentriacontane-14,16-dione with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . The Michael adducts can be used directly as esters or hydrolyzed to their acid form.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of β-diketones from agricultural waste products such as wheat straw wax. The extracted β-diketones are then chemically modified to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
18-Hydroxyhentriacontane-7,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The hydroxyl and ketone groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonated derivatives of hentriacontane, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
18-Hydroxyhentriacontane-7,16-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain β-diketones.
Biology: Investigated for its role in plant cuticular waxes and its potential protective functions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the development of bio-derived chelating agents for metal recovery from aqueous waste streams
Mécanisme D'action
The mechanism of action of 18-Hydroxyhentriacontane-7,16-dione involves its interaction with various molecular targets and pathways. In plants, it contributes to the formation of a protective wax layer on the surface, reducing water loss and protecting against environmental stressors. The compound’s lipophilic nature allows it to interact with lipid membranes and other hydrophobic molecules .
Comparaison Avec Des Composés Similaires
18-Hydroxyhentriacontane-7,16-dione can be compared with other similar compounds, such as:
Hentriacontane-14,16-dione: A β-diketone with similar structural features but lacking the hydroxyl group.
16-Hydroxyhentriacontan-14-one: A mid-chain β-ketol isomer with a hydroxyl group at a different position.
14-Hydroxytriacontan-15-one: Another mid-chain α-ketol isomer with a hydroxyl group at a different position
The uniqueness of this compound lies in its specific hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
89357-02-8 |
|---|---|
Formule moléculaire |
C31H60O3 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
18-hydroxyhentriacontane-7,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h30,33H,3-28H2,1-2H3 |
Clé InChI |
HSHLLVSTJKVUJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CC(=O)CCCCCCCCC(=O)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)

![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)

![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)


![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
